6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol
CAS No.: 847837-32-5
VCID: VC6980370
Molecular Formula: C12H7BrN2S2
Molecular Weight: 323.23
* For research use only. Not for human or veterinary use.
![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol - 847837-32-5](/images/structure/VC6980370.png)
Description |
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol is a complex organic compound with a molecular formula of C12H7BrN2S2 and a molecular weight of 323.23 g/mol . This compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse pharmacological activities, including anticancer, antitumor, antimicrobial, and antiviral properties . Synthesis and PreparationWhile specific synthesis protocols for 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol are not detailed in the available literature, compounds within the thieno[3,2-d]pyrimidine class are generally synthesized through multi-step reactions involving condensation and cyclization processes. These methods often utilize starting materials such as thiophene derivatives and pyrimidine precursors. Biological and Pharmacological SignificanceThieno[3,2-d]pyrimidines, in general, exhibit a range of biological activities. These include:
While specific biological data for 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol is limited, its structural similarity to other thieno[3,2-d]pyrimidines suggests potential applications in these areas. Suppliers and AvailabilityThis compound is available from several suppliers, including Enamine in Ukraine and Ryan Scientific, Inc. in the United States . It is marketed primarily for research purposes, particularly in biochemical and proteomics studies . |
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CAS No. | 847837-32-5 |
Product Name | 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol |
Molecular Formula | C12H7BrN2S2 |
Molecular Weight | 323.23 |
IUPAC Name | 6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
Standard InChI | InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Standard InChIKey | ZKENECVKDONKSE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Br |
Solubility | not available |
PubChem Compound | 4962668 |
Last Modified | Aug 18 2023 |
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